molecular formula C39H75O8P-2 B1265033 1,2-Dioctadecanoyl-sn-glycerol-3-phosphate(2-)

1,2-Dioctadecanoyl-sn-glycerol-3-phosphate(2-)

Cat. No. B1265033
M. Wt: 703 g/mol
InChI Key: YFWHNAWEOZTIPI-DIPNUNPCSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dioctadecanoyl-sn-glycerol-3-phosphate(2-) is a 1-acyl-2-octadecanoyl-sn-glycerol-3-phosphate(2-) in which the 1-acyl group is also octadecanoyl;  major species at pH 7.3. It is a conjugate base of a 1,2-dioctadecanoyl-sn-glycerol-3-phosphate.

Scientific Research Applications

Synthesis and Chemical Properties

1,2-Dioctadecanoyl-sn-glycerol-3-phosphate (2-) has been studied for its chemical synthesis and properties. Chen and Barton (1970) described the synthesis of 1,2-dioctadecyl-sn-glycero-3-phosphate and its derivatives, emphasizing improvements in the synthesis process and characterization of these compounds (Chen & Barton, 1970).

Role in Biological Systems

The compound plays a significant role in the formation of the enantiomeric configuration of the glycerophosphate backbone of archaeal ether lipids. Nishihara and Koga (1997) investigated sn-glycerol-1-phosphate dehydrogenase from Methanobacterium thermoautotrophicum, which is responsible for the formation of this enantiomeric configuration, highlighting its importance in archaeal lipid biosynthesis (Nishihara & Koga, 1997).

Lipid Biosynthesis and Metabolism

1,2-Dioctadecanoyl-sn-glycerol-3-phosphate is also a key molecule in lipid biosynthesis and metabolism. For instance, Chen et al. (2011) explored sn-glycerol-3-phosphate acyltransferases in plants, which catalyze the acylation of glycerol-3-phosphate to produce lysophosphatidic acid, a crucial intermediate in various lipid biosynthesis pathways (Chen et al., 2011).

Structural and Mechanistic Studies

Research by Yeh, Chinte, and Du (2008) on the structure of sn-glycerol-3-phosphate dehydrogenase provides insights into the enzyme's function at the junction of respiration, glycolysis, and phospholipid biosynthesis, highlighting the molecule's role in these fundamental biological processes (Yeh, Chinte, & Du, 2008).

Applications in Prebiotic Chemistry

The compound has also been synthesized under hydrothermal conditions, as studied by Maheen et al. (2010), suggesting its potential role in prebiotic chemistry and the origins of life (Maheen et al., 2010).

properties

Product Name

1,2-Dioctadecanoyl-sn-glycerol-3-phosphate(2-)

Molecular Formula

C39H75O8P-2

Molecular Weight

703 g/mol

IUPAC Name

[(2R)-2,3-di(octadecanoyloxy)propyl] phosphate

InChI

InChI=1S/C39H77O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3,(H2,42,43,44)/p-2/t37-/m1/s1

InChI Key

YFWHNAWEOZTIPI-DIPNUNPCSA-L

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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